molecular formula C43H57N5O11S B192654 Vindesine CAS No. 59917-39-4

Vindesine

Cat. No. B192654
CAS RN: 59917-39-4
M. Wt: 852.0 g/mol
InChI Key: COFJBSXICYYSKG-UNNXMZBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vindesine, also termed Eldisine, is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus . It is an inhibitor of mitosis and is used as a chemotherapy drug . It is used, generally in combination with other chemotherapeutic drugs, in the treatment of various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .


Synthesis Analysis

This compound is a semi-synthetic derivative of vinblastine . The biosynthesis of vinca alkaloids can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing which partially incorporates chemical synthesis by using chemicals as starting components, obtained from natural sources .


Molecular Structure Analysis

This compound has a molecular formula of C43H55N5O7 . Its average mass is 753.926 Da and its monoisotopic mass is 753.410156 Da .


Chemical Reactions Analysis

Vinca alkaloids including vincristine, vinblastine, this compound, and vinflunine are chemotherapeutic compounds commonly used to treat various cancers . They are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 208.4±0.4 cm3 . It has 12 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .

Scientific Research Applications

Vindesine in Cancer Treatment

This compound, a vinca alkaloid, has been studied extensively for its efficacy in treating various cancers. In acute lymphocytic leukemia (ALL) of childhood, this compound showed promising results in a phase-III trial, indicating its potential as a therapeutic agent in pediatric oncology (Krivit et al., 2004). Additionally, a phase-II study reported the effectiveness of this compound in advanced malignant melanoma, with a notable response rate (Retsas et al., 2004). This compound's broad-spectrum antineoplastic activity has also been demonstrated in bronchogenic carcinomas, melanoma, testicular carcinoma, esophageal carcinoma, malignant lymphoma, and Wilms' tumor, as evidenced by phase-II trials at the Memorial Sloan-Kettering Cancer Center (Gralla et al., 2004).

This compound in Combination Therapies

Combination chemotherapy involving this compound has been explored for various cancers. For instance, in a study on colorectal and esophageal tumors, this compound showed antitumor activity and was well tolerated, suggesting its potential for inclusion in combination chemotherapy programs for metastatic gastrointestinal cancers (Bedikian et al., 2004). Additionally, in breast cancer treatment, this compound demonstrated clinical activity with a response rate of 29% in a phase-II study (Smith & Powles, 2004).

This compound in Targeted Therapy

The targeted delivery of this compound using monoclonal antibodies has been a focus of research to enhance its efficacy and reduce side effects. A study involving the distribution of tritiated this compound in tumor-bearing mice showed selective tumor localization when this compound was conjugated with a monoclonal anti-CEA antibody, leading to reduced toxicity (Rowland et al., 2004).

This compound's Mechanism of Action

This compound's role as a microtubule inhibitor, common to Vinca alkaloids, has been highlighted in its pharmacological profile. It inhibits tubulin polymerization into microtubules, a mechanism critical in cancer cell division. This mechanism has been the basis for its wide application in anticancer therapies (Zhou & Rahmani, 2012).

Mechanism of Action

Target of Action

Vindesine, a semi-synthetic vinca alkaloid, primarily targets microtubules in the cell . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .

Mode of Action

This compound acts by binding to tubulin, the building block of microtubules, thereby inhibiting tubulin’s mitotic functioning . This interaction disrupts the dynamics of microtubules, leading to the arrest of cells in metaphase mitosis . The drug is cell-cycle specific for the S phase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, this compound prevents the proper alignment and separation of chromosomes during mitosis, leading to cell cycle arrest .

Pharmacokinetics

This compound exhibits a serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model . The kinetic parameters include:

Most drug elimination occurs within the first 24 hours, amounting to 13.2 ± 5.9% for this compound .

Result of Action

The result of this compound’s action is the arrest of cells in metaphase mitosis . It is three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest . Unlike vinblastine, this compound produces very few post-metaphase cells .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the production technique based on microorganisms can affect the bioavailability of the drug . Furthermore, the yield of these vinca alkaloids from the plant and the difficulty of meeting their global demand have prompted researchers to create a variety of approaches .

Safety and Hazards

Vindesine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Future Directions

The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .

Biochemical Analysis

Biochemical Properties

Vindesine, like other vinca alkaloids, inhibits the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . By binding to tubulin, this compound disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest .

Cellular Effects

This compound has a profound impact on cellular processes. It causes the arrest of cells in metaphase mitosis, disrupting the normal cell cycle . This disruption of the cell cycle leads to cell death, particularly in rapidly dividing cancer cells . This compound has been shown to be effective in various types of cancers, including acute lymphocytic leukemia and non-oat cell lung cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption prevents the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. As a result, cells are arrested in metaphase, leading to cell death .

Temporal Effects in Laboratory Settings

This compound has a terminal half-life of 24 hours . In laboratory settings, it has been observed to cause mitotic arrest in cells within this timeframe . The effects of this compound on cellular function, including its cytotoxic effects, are therefore time-dependent.

Dosage Effects in Animal Models

The maximal tolerated dose of this compound in animal models is reported to be 4-5 mg/m² per week, with myelosuppression being the dose-limiting toxicity . At this dosage, this compound has been found to be effective in inducing mitotic arrest and causing cell death .

Metabolic Pathways

This compound, as a vinca alkaloid, is involved in the metabolic pathways related to the disruption of microtubule dynamics

Transport and Distribution

Like other vinca alkaloids, it is likely to be distributed throughout the body, reaching all tissues, due to its small molecular size and lipophilic nature .

Subcellular Localization

This compound, as a microtubule-targeting agent, is localized to the cytoplasm where the microtubule network is present . Its primary site of action is the microtubules, and it is therefore likely to be found in high concentrations in areas of the cell where microtubules are abundant .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Vindesine involves the condensation of catharanthine and vindoline, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "Catharanthine", "Vindoline", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: Catharanthine and vindoline are condensed in the presence of methyl iodide and sodium hydride to form 3-desmethylvinblastine.", "Step 2: 3-desmethylvinblastine is treated with hydrochloric acid to form vinblastine.", "Step 3: Vinblastine is treated with sodium bicarbonate to form deacetylvinblastine.", "Step 4: Deacetylvinblastine is treated with sodium hydroxide to form deacetylvindesine.", "Step 5: Deacetylvindesine is treated with acetic anhydride and acetic acid to form Vindesine." ] }

CAS RN

59917-39-4

Molecular Formula

C43H57N5O11S

Molecular Weight

852.0 g/mol

IUPAC Name

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

InChI

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1

InChI Key

COFJBSXICYYSKG-UNNXMZBYSA-N

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Color/Form

Crystal from ethanol-methanol

melting_point

230-232 °C
230 - 232 °C

Other CAS RN

59917-39-4

physical_description

Solid

Pictograms

Corrosive; Acute Toxic; Health Hazard

solubility

7.00e-02 g/L

synonyms

4,5-diaminopentanoic acid
4,5-diaminopentanoic acid dihydrochloride
4,5-diaminopentanoic acid dihydrochloride, (S)-isomer
4,5-diaminopentanoic acid, (S)-isomer
4,5-diaminovaleric acid
DAVA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vindesine
Reactant of Route 2
Vindesine
Reactant of Route 3
Vindesine
Reactant of Route 4
Vindesine
Reactant of Route 5
Vindesine
Reactant of Route 6
Vindesine

Q & A

Q1: What is the primary mechanism of action of vindesine?

A: this compound exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin, this compound disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death. [, , ]

Q2: How does this compound's mechanism differ from other vinca alkaloids?

A: While this compound, like other vinca alkaloids (vinblastine, vincristine), targets tubulin, subtle differences in their binding affinities and interactions with microtubules exist. These differences influence their potencies and selectivity against different cancer cell types. [, ]

Q3: Does this compound affect other cellular processes besides mitosis?

A: Research suggests that this compound can influence cyclic adenosine 3',5'-monophosphate (cAMP) metabolism. Studies have shown that this compound enhances cAMP accumulation in leukemia cells, potentially impacting signal transduction pathways. []

Q4: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C46H56N4O10 and a molecular weight of 813.0 g/mol. []

Q5: Are there any structure-activity relationship (SAR) studies on this compound?

A: Yes, research has explored the impact of structural modifications on this compound's activity. For example, studies comparing this compound to vincristine and vinblastine show that subtle changes affect their ability to inhibit microtubule assembly, ultimately influencing their potency in inhibiting cell growth. []

Q6: How is this compound administered, and what is its typical elimination half-life?

A: this compound is typically administered intravenously. Pharmacokinetic studies reveal a triphasic elimination pattern with a terminal half-life of approximately 24 hours. The liver plays a primary role in this compound metabolism. []

Q7: Are there any known drug interactions with this compound?

A: Yes, concurrent administration of this compound with itraconazole, an antifungal medication, has been associated with severe neurotoxicity in some leukemia patients. []

Q8: What types of cancer has this compound shown activity against in clinical trials?

A: Clinical trials have demonstrated this compound's efficacy against various cancers, including acute lymphocytic leukemia (ALL), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and lymphoma. [, , , , , , , , , , , ]

Q9: Is this compound used as a single agent or in combination therapy?

A: this compound has been investigated both as a single-agent therapy and in combination with other chemotherapeutic agents. Studies explored its use with cisplatin, mitomycin C, doxorubicin, and interferon-alpha 2b for various cancers. [, , , , , ]

Q10: How does this compound compare to other chemotherapeutic options in terms of efficacy?

A: The efficacy of this compound varies depending on the cancer type and treatment regimen. Some studies reported comparable efficacy to other commonly used regimens, while others indicated superior outcomes with specific combinations. [, , , , , , ]

Q11: What are the main side effects associated with this compound treatment?

A: Myelosuppression, a condition affecting bone marrow function and leading to a decrease in blood cell production, is a significant side effect of this compound. Neurotoxicity, manifested as peripheral neuropathy, is another common adverse effect. Other side effects include alopecia, nausea, vomiting, and potential tissue irritation upon extravasation (leakage from the vein). [, , , , ]

Q12: Are there any known mechanisms of resistance to this compound?

A: Yes, one mechanism associated with this compound resistance is the overexpression of the multidrug resistance gene (MDR1). This gene encodes a protein that acts as a pump, expelling drugs from cancer cells and reducing their efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.